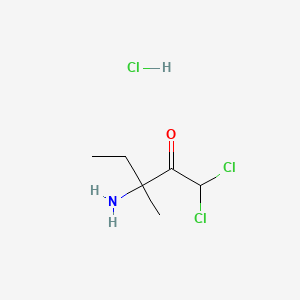
3-Amino-1,1-dichloro-3-methylpentan-2-onehydrochloride
Descripción general
Descripción
3-Amino-1,1-dichloro-3-methylpentan-2-onehydrochloride is a chemical compound with the molecular formula C6H11Cl2NO·HCl It is a derivative of pentanone, characterized by the presence of amino and dichloro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,1-dichloro-3-methylpentan-2-onehydrochloride typically involves the chlorination of 3-methyl-2-pentanone followed by amination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent introduction of an amino group using ammonia or an amine source.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1,1-dichloro-3-methylpentan-2-onehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 3-amino-3-methyl-2-pentanone, while oxidation can produce corresponding carboxylic acids .
Aplicaciones Científicas De Investigación
3-Amino-1,1-dichloro-3-methylpentan-2-onehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 3-Amino-1,1-dichloro-3-methylpentan-2-onehydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-1-chloro-3-methylpentan-2-one hydrochloride
- 3-Dimethylamino-1-propyl chloride hydrochloride
- 2-Pentanone, 3-amino-1,1-dichloro-3-methyl-
Uniqueness
3-Amino-1,1-dichloro-3-methylpentan-2-onehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C6H12Cl3NO |
|---|---|
Peso molecular |
220.5 g/mol |
Nombre IUPAC |
3-amino-1,1-dichloro-3-methylpentan-2-one;hydrochloride |
InChI |
InChI=1S/C6H11Cl2NO.ClH/c1-3-6(2,9)4(10)5(7)8;/h5H,3,9H2,1-2H3;1H |
Clave InChI |
ZCGFXLMKYVKFRU-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C(=O)C(Cl)Cl)N.Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














